molecular formula C21H18N4O3 B11599368 2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11599368
M. Wt: 374.4 g/mol
InChI Key: WEDIJVCCOIEPJA-GXDHUFHOSA-N
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Description

2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound featuring an indole moiety, an imidazolidine ring, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, such as 1H-indole-3-carbaldehyde, which undergoes condensation with an appropriate amine to form the indole derivative.

    Imidazolidine Ring Formation: The indole derivative is then reacted with a compound containing an imidazolidine ring, often through a cyclization reaction.

    Acetamide Group Addition: Finally, the acetamide group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidine ring or the acetamide group, resulting in different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced imidazolidine or acetamide derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and gene expression. The imidazolidine ring and acetamide group further modulate its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde Derivatives: Share the indole core structure but differ in functional groups.

    Imidazolidine Derivatives: Contain the imidazolidine ring but lack the indole moiety.

    Acetamide Derivatives: Feature the acetamide group but have different core structures.

Uniqueness

2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its combination of the indole, imidazolidine, and acetamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-oxo-1H-imidazol-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H18N4O3/c1-13-5-4-6-15(9-13)23-19(26)12-25-20(27)18(24-21(25)28)10-14-11-22-17-8-3-2-7-16(14)17/h2-11,27H,12H2,1H3,(H,23,26)(H,24,28)/b14-10+

InChI Key

WEDIJVCCOIEPJA-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(NC2=O)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(NC2=O)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

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